molecular formula C12H9ClN2O4 B5581443 2-chloro-N-(furan-2-ylmethyl)-5-nitrobenzamide

2-chloro-N-(furan-2-ylmethyl)-5-nitrobenzamide

Cat. No.: B5581443
M. Wt: 280.66 g/mol
InChI Key: GFZTTYOPFKYBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(furan-2-ylmethyl)-5-nitrobenzamide is an organic compound that features a benzamide core substituted with a chloro group, a furan-2-ylmethyl group, and a nitro group

Scientific Research Applications

2-chloro-N-(furan-2-ylmethyl)-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving nitroaromatic compounds.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Safety and Hazards

Sigma-Aldrich provides this product to researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . A safety data sheet for a similar compound, “2-CHLORO-N-(2-FURYLMETHYL)ACETAMIDE”, suggests that in case of inhalation, the victim should be moved into fresh air and given artificial respiration if necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-5-nitrobenzamide typically involves the following steps:

    Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated nitrobenzene with furan-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(furan-2-ylmethyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate.

Major Products

    Reduction: 2-chloro-N-(furan-2-ylmethyl)-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Furan-2-carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-chloro-N-(furan-2-ylmethyl)propanamide
  • 2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide

Uniqueness

2-chloro-N-(furan-2-ylmethyl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a furan-2-ylmethyl group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c13-11-4-3-8(15(17)18)6-10(11)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZTTYOPFKYBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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